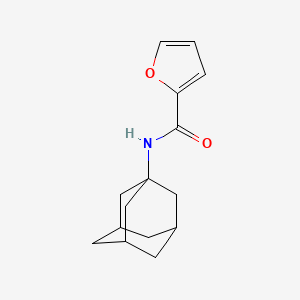
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDMAI or MDAI-NH2 and is a member of the phenethylamine family. MDMAI is a potent serotonin releaser and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
Wirkmechanismus
MDMAI works by increasing the release of serotonin in the brain, which leads to an increase in mood and a decrease in anxiety. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. MDMAI binds to the serotonin transporter, which causes it to release serotonin into the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which produces the therapeutic effects of MDMAI.
Biochemical and Physiological Effects:
MDMAI has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. MDMAI has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust. Additionally, MDMAI has been shown to have anti-inflammatory and anti-proliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MDMAI has a number of advantages and limitations for lab experiments. One advantage is that it is a potent serotonin releaser, which makes it a useful tool for studying the role of serotonin in various physiological processes. Additionally, MDMAI has been shown to have a low potential for abuse, which makes it a safer alternative to other drugs of abuse. However, one limitation of MDMAI is that it is a synthetic compound, which makes it more difficult to study than naturally occurring compounds. Additionally, MDMAI has not been studied extensively in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on MDMAI. One direction is to study its potential use in treating depression and anxiety disorders. Additionally, MDMAI could be studied for its potential use in treating drug addiction and other mental health disorders. Another direction is to study the mechanism of action of MDMAI in more detail, in order to gain a better understanding of its therapeutic effects. Finally, MDMAI could be studied for its potential use in cancer treatment, as it has been shown to have anti-proliferative effects on cancer cells.
Synthesemethoden
MDMAI can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then coupled with acrylonitrile to produce the final product, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
MDMAI has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. MDMAI has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse. Additionally, MDMAI has been studied for its potential use in cancer treatment, as it has been shown to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-3-2-4-15(7-12)20-18(21)14(10-19)8-13-5-6-16-17(9-13)23-11-22-16/h2-9H,11H2,1H3,(H,20,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAUPUKCXOWNM-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367385 | |
| Record name | ST50944744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5740-46-5 | |
| Record name | ST50944744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-methoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5161002.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5161072.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5161093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)
